

Application Notes and Protocols for In Vivo Use of ML375

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Compound of Interest

Compound Name: *ml375*

Cat. No.: *B1193237*

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This document provides detailed information on the solubility of **ML375** and protocols for its preparation for in vivo research applications. **ML375** is a potent, highly selective, and orally active M5 muscarinic acetylcholine receptor (M5 mAChR) negative allosteric modulator (NAM) [1]. It is a valuable tool for studying the physiological and pathological roles of the M5 receptor.

Data Presentation: ML375 Solubility and Vehicle Composition

The following table summarizes the known solubility and vehicle compositions for **ML375** for various routes of administration. Careful consideration of the administration route and desired concentration is crucial for successful in vivo studies.

Route of Administration	Vehicle Composition	Solubility/Concentration	Species	Reference
Oral (p.o.)	30% (w/v) 2-hydroxypropyl- β -cyclodextrin in water	30 mg/kg at 10 mL/kg	Rat	[2]
Intraperitoneal (i.p.)	10% DMSO, 90% Corn Oil	≥ 5 mg/mL	Not Specified	[1]
Intra-striatal	Artificial cerebrospinal fluid (aCSF) with 2% DMSO	105 pmol/hemisphere	Rat	[2]

Experimental Protocols

The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of the compound while minimizing any potential vehicle-induced effects[3][4]. It is recommended to prepare fresh solutions for each experiment.

Protocol 1: Preparation of ML375 in 2-hydroxypropyl- β -cyclodextrin for Oral Administration

This protocol is suitable for oral gavage administration and is based on a published study in rats[2].

Materials:

- **ML375** powder
- 2-hydroxypropyl- β -cyclodextrin
- Sterile, deionized water
- Magnetic stirrer and stir bar

- Appropriate glassware (e.g., beaker, graduated cylinder)
- Scale

Procedure:

- Calculate the required amount of **ML375** and 2-hydroxypropyl- β -cyclodextrin based on the desired final concentration and volume. For a 30 mg/kg dose at a volume of 10 mL/kg, the final concentration is 3 mg/mL.
- Prepare a 30% (w/v) solution of 2-hydroxypropyl- β -cyclodextrin by dissolving 30 g of 2-hydroxypropyl- β -cyclodextrin in every 100 mL of sterile water.
- Slowly add the calculated amount of **ML375** powder to the 2-hydroxypropyl- β -cyclodextrin solution while stirring continuously.
- Continue stirring until a homogenous suspension is formed. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
- Visually inspect the suspension for any undissolved particles before administration.

Protocol 2: Preparation of ML375 in DMSO and Corn Oil for Intraperitoneal Administration

This protocol provides a clear solution for intraperitoneal injections^[1].

Materials:

- **ML375** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Corn oil, sterile
- Sterile tubes for mixing
- Pipettes

Procedure:

- Prepare a stock solution of **ML375** in DMSO. For example, to achieve a final concentration of 5 mg/mL in the 10% DMSO/90% corn oil mixture, a 50 mg/mL stock in DMSO can be prepared.
- In a sterile tube, add 1 part of the **ML375**/DMSO stock solution.
- Add 9 parts of sterile corn oil to the tube.
- Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
- If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.
- It is recommended to use this preparation on the same day it is made.

Protocol 3: Preparation of **ML375** in aCSF with DMSO for Intracranial Microinjection

This protocol is designed for direct brain administration, such as intra-striatal microinjections[2].

Materials:

- **ML375** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Artificial cerebrospinal fluid (aCSF), sterile and filtered
- Sterile microcentrifuge tubes
- Pipettes

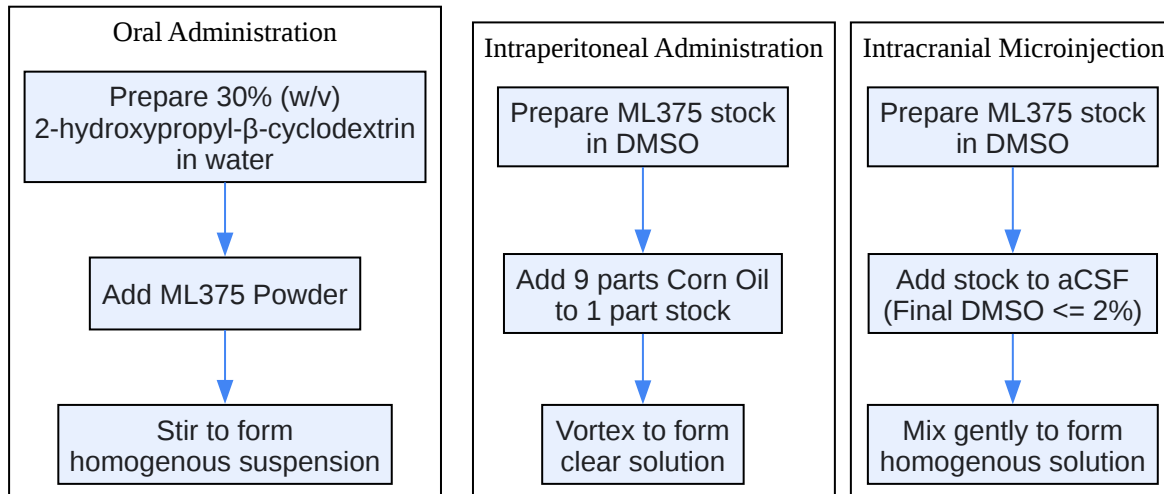
Procedure:

- Prepare a stock solution of **ML375** in DMSO at a concentration that will result in a final DMSO concentration of 2% (v/v) in the aCSF.

- Calculate the volume of the **ML375**/DMSO stock solution needed to achieve the desired final molar concentration in the total volume of aCSF.
- In a sterile microcentrifuge tube, add the calculated volume of the **ML375**/DMSO stock solution.
- Add the appropriate volume of sterile aCSF to reach the final desired volume and concentration, ensuring the final DMSO concentration does not exceed 2%.
- Mix gently by pipetting or brief vortexing to ensure a homogenous solution.
- This solution should be prepared fresh before each surgical procedure.

Mandatory Visualizations

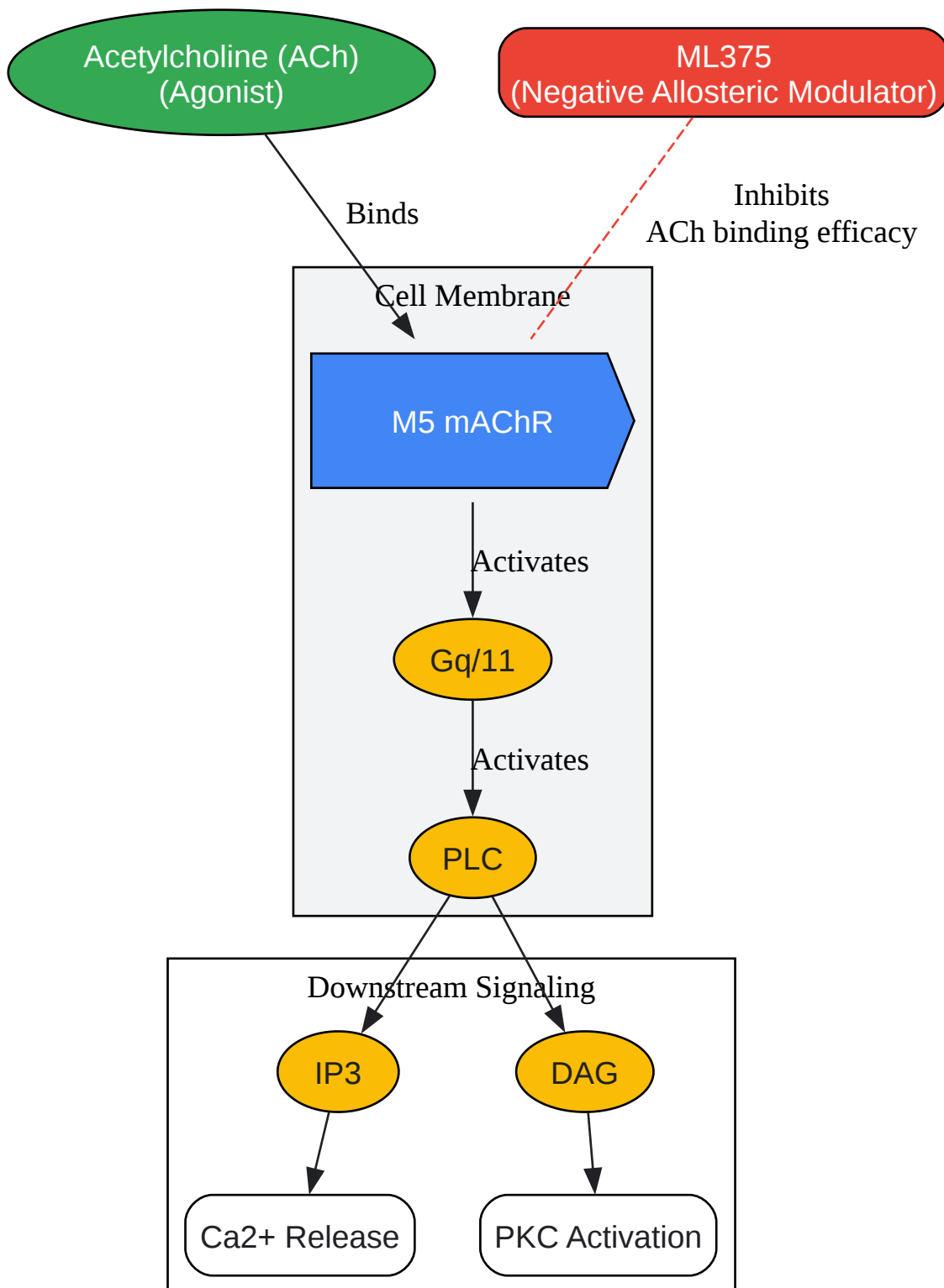
ML375 Vehicle Preparation Workflow



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Caption: Workflow for preparing **ML375** for different in vivo administration routes.

Signaling Pathway of M5 Muscarinic Acetylcholine Receptor and ML375 Action



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Caption: **ML375** negatively modulates the M5 mAChR signaling pathway.

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